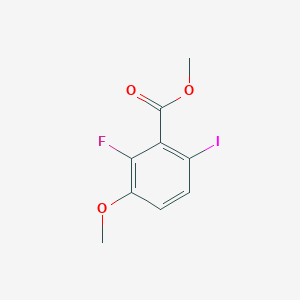
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14BrIN2O and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, along with a piperazine moiety substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively.
Piperazine Introduction: The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the brominated and iodinated phenyl compound.
Methanone Formation: Finally, the methanone group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
科学的研究の応用
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and iodine atoms, along with the piperazine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (2-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone lies in the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions.
特性
分子式 |
C12H14BrIN2O |
|---|---|
分子量 |
409.06 g/mol |
IUPAC名 |
(2-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChIキー |
YQUHOSZAWAOJIW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


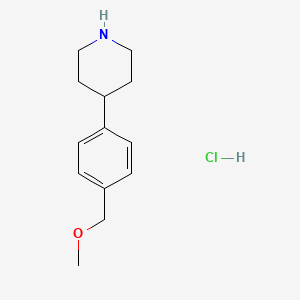
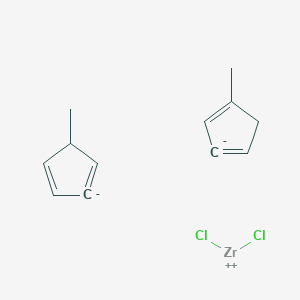
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
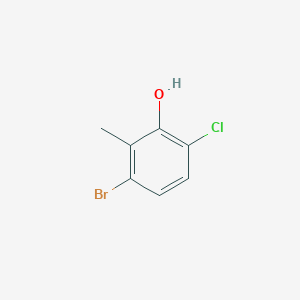
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
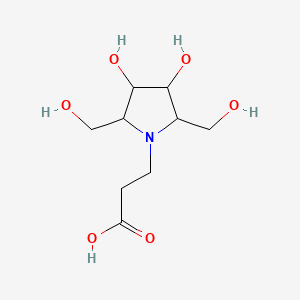

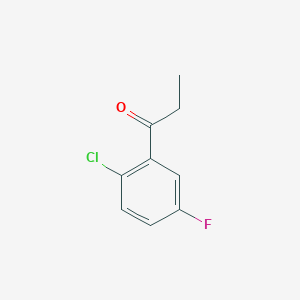
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
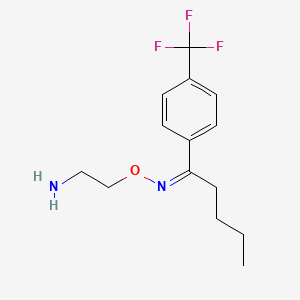
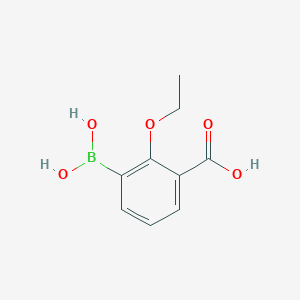
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
